molecular formula C13H22N4O3S B215358 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

Cat. No. B215358
M. Wt: 314.41 g/mol
InChI Key: GAOBKMDTJIIWQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide, also known as HEPES, is a commonly used buffer in biochemistry and molecular biology research. It is a zwitterionic organic compound that is often used to maintain a stable pH in cell culture media, protein solutions, and other biological samples. HEPES has several advantages over other buffer systems, including its ability to maintain a stable pH over a wide range of temperatures and its low toxicity.

Mechanism of Action

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide acts as a buffer by accepting or donating protons to maintain a stable pH. It has a pKa of 7.5, which makes it effective in maintaining a pH range of 6.8 to 8.2. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is a zwitterionic compound, meaning it has both a positive and negative charge, which allows it to maintain a stable pH over a wide range of temperatures and concentrations.
Biochemical and Physiological Effects:
6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide has no known biochemical or physiological effects on cells or tissues. It is non-toxic and does not interfere with cell growth or metabolism. However, it is important to note that 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide can interfere with certain biochemical assays, such as enzyme assays, due to its chelating properties.

Advantages and Limitations for Lab Experiments

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide has several advantages over other buffer systems, including its ability to maintain a stable pH over a wide range of temperatures and concentrations, its low toxicity, and its compatibility with a variety of biological samples. However, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide has some limitations, including its chelating properties, which can interfere with certain biochemical assays. Additionally, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is relatively expensive compared to other buffer systems.

Future Directions

There are several future directions for research involving 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide. One area of research could focus on developing new buffer systems that are more cost-effective and have fewer limitations than 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide. Another area of research could focus on the development of new applications for 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide, such as its use in drug delivery or as a stabilizer for vaccines. Additionally, research could focus on the development of new synthesis methods for 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide that are more efficient and environmentally friendly.

Synthesis Methods

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide can be synthesized through several methods, including the reaction of 4-methylpyridine with ethylene oxide and piperazine, followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 4-methylpyridine with ethylene oxide and piperazine, followed by reaction with sodium hydroxide and chlorosulfonic acid.

Scientific Research Applications

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is widely used in scientific research as a buffer in a variety of applications. It is commonly used in cell culture media to maintain a stable pH and prevent changes in osmolarity. 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is also used in protein purification and chromatography to maintain a stable pH and prevent protein denaturation. Additionally, 6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide is used in electrophoresis and DNA sequencing to maintain a stable pH and prevent changes in conductivity.

properties

Product Name

6-[4-(2-hydroxyethyl)-1-piperazinyl]-N,N-dimethyl-3-pyridinesulfonamide

Molecular Formula

C13H22N4O3S

Molecular Weight

314.41 g/mol

IUPAC Name

6-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C13H22N4O3S/c1-15(2)21(19,20)12-3-4-13(14-11-12)17-7-5-16(6-8-17)9-10-18/h3-4,11,18H,5-10H2,1-2H3

InChI Key

GAOBKMDTJIIWQW-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Canonical SMILES

CN(C)S(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)CCO

Origin of Product

United States

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